(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl carbamimidothioate;hydrochloride
Overview
Description
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl carbamimidothioate;hydrochloride is a complex organic compound that features a pyrazole ring substituted with phenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl carbamimidothioate;hydrochloride typically involves the formation of the pyrazole ring followed by functionalization. One common method is the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring . The thiophene and phenyl groups are introduced through subsequent substitution reactions. The final step involves the reaction of the pyrazole derivative with carbamimidothioate under acidic conditions to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives .
Scientific Research Applications
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl carbamimidothioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of (1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-((1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one: Another pyrazole derivative with similar structural features.
Uniqueness
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl carbamimidothioate;hydrochloride is unique due to its combination of a pyrazole ring with phenyl and thiophene substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl carbamimidothioate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S2.ClH/c16-15(17)21-10-11-9-19(12-5-2-1-3-6-12)18-14(11)13-7-4-8-20-13;/h1-9H,10H2,(H3,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAHSOZYNWOXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)CSC(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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